molecular formula C18H25NO2 B579499 (1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol CAS No. 17948-43-5

(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol

Cat. No.: B579499
CAS No.: 17948-43-5
M. Wt: 287.403
InChI Key: YTYYXTBXVZVSSK-LFVTVUPYSA-N
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Description

(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol is a chemical compound belonging to the morphinan class of alkaloids. This class is known for its significant pharmacological properties, particularly in the realm of pain management and cough suppression. The compound’s structure includes a morphinan backbone with specific functional groups that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol typically involves multiple steps, starting from simpler precursors. The process often includes:

    Formation of the Morphinan Backbone: This step involves the construction of the core morphinan structure through a series of cyclization reactions.

    Functional Group Modifications: Introduction of the methoxy group at the 3-position and the methyl group at the 17-position is achieved through specific alkylation reactions.

    Hydroxylation: The hydroxyl group at the 6beta position is introduced via selective hydroxylation reactions, often using oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Industrial processes focus on maximizing yield and purity while minimizing costs and environmental impact.

    Use of Catalysts: Catalysts are often employed to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles such as halides and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other morphinan derivatives.

    Biology: The compound is studied for its interactions with various biological targets, including opioid receptors.

    Medicine: Research focuses on its potential as an analgesic and antitussive agent.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, modulating the release of neurotransmitters and altering pain perception and cough reflex pathways. The specific molecular targets include mu, delta, and kappa opioid receptors, each contributing to the compound’s overall pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Morphine: Another well-known morphinan derivative with potent analgesic properties.

    Codeine: A morphinan compound used primarily as a cough suppressant.

    Dextromethorphan: A non-narcotic morphinan derivative used in over-the-counter cough medications.

Uniqueness

(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol is unique due to its specific functional groups, which confer distinct pharmacological properties compared to other morphinan derivatives. Its methoxy and hydroxyl groups contribute to its unique binding affinity and efficacy at opioid receptors, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

17948-43-5

Molecular Formula

C18H25NO2

Molecular Weight

287.403

InChI

InChI=1S/C18H25NO2/c1-19-8-7-18-11-13(20)4-6-15(18)17(19)9-12-3-5-14(21-2)10-16(12)18/h3,5,10,13,15,17,20H,4,6-9,11H2,1-2H3/t13-,15-,17+,18-/m1/s1

InChI Key

YTYYXTBXVZVSSK-LFVTVUPYSA-N

SMILES

CN1CCC23CC(CCC2C1CC4=C3C=C(C=C4)OC)O

Origin of Product

United States

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